Petasin

Descripción general

Descripción

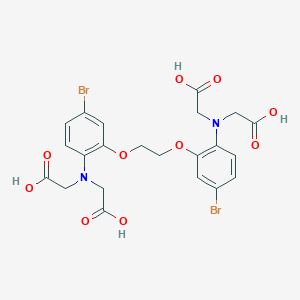

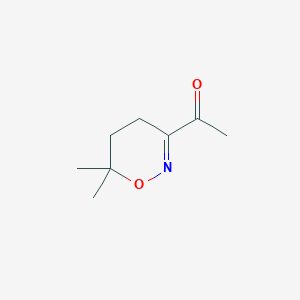

Petasin is a natural chemical compound found in plants of the genus Petasites . It is classified as a sesquiterpene and is the ester of petasol and angelic acid . Petasin is believed to be responsible, at least in part, for the anti-inflammatory effects of common butterbur (Petasites hybridus) extracts .

Synthesis Analysis

Petasins are a group of sesquiterpenoids found in butterbur and other plants. They exhibit useful biological activity, but their synthesis has been limited to a strategy that involves multiple steps and expensive reagents .

Molecular Structure Analysis

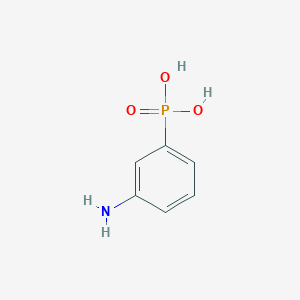

The molecular formula of Petasin is C20H28O3 . Its molecular weight is 316.435 Da . The IUPAC name for Petasin is 8-Oxo-7α-eremophila-9,11-dien-3α-yl (2 Z )-2-methylbut-2-enoate .

Chemical Reactions Analysis

Petasin has been identified as a highly potent mitochondrial electron transport chain complex I (ETCC1) inhibitor with a chemical structure distinct from conventional inhibitors . It has at least 1700 times higher activity than that of metformin or phenformin and induced cytotoxicity against a broad spectrum of tumor types .

Physical And Chemical Properties Analysis

Petasin has a density of 1.0±0.1 g/cm3, a boiling point of 421.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 91.4±0.4 cm3 .

Aplicaciones Científicas De Investigación

Endodontics: Enhancing Root Canal Sealers

Petasin has been studied for its potential to improve the physical properties of AH-Plus sealer , an epoxy resin-based sealer used in endodontic practice . The incorporation of Petasin into the sealer aims to reduce its inflammatory response while maintaining or enhancing its dimensional stability and adhesion to dentin.

Cardiology: Modulating Cardiac Function

Research has indicated that iso-S-petasin , a variant of Petasin, can depress cardiac contraction and intracellular Ca2+ transients in adult rat ventricular myocytes . This suggests a role for Petasin in modulating heart function, potentially beneficial in conditions like hypertension.

Oncology: Cytotoxicity Against Tumor Cells

Petasin has been identified for its cytotoxic effects against tumor cell lines, indicating its potential as an anti-cancer agent . The ability to selectively target tumor cells while sparing non-tumor cells could make Petasin a valuable compound in cancer research.

Mecanismo De Acción

Mode of Action

Petasin exhibits its effects by interacting with its targets in unique ways. It acts as a potent inhibitor of ETCC1 , a key component of cellular metabolism . It also inhibits the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal afferents , indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels . Furthermore, it inhibits the activity of PDE3 and PDE4 in a dose-dependent manner .

Biochemical Pathways

The action of Petasin affects several biochemical pathways. By inhibiting ETCC1, it disrupts the metabolic pathways of glycolysis and glutaminolysis , which are essential for rapid tumor growth and metastasis . Its inhibitory effect on TRPA1 and TRPV1 receptor channels can influence the pain perception pathway . The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathway , altering intracellular levels of cyclic AMP and cyclic GMP .

Result of Action

The interaction of Petasin with its targets leads to various molecular and cellular effects. It induces cytotoxicity against a broad spectrum of tumor types and shows prominent growth inhibition in multiple syngeneic and xenograft mouse models . It also reduces CGRP release , which is known as a biomarker and promoting factor of migraine . Moreover, it attenuates cellular motility and focal adhesion .

Safety and Hazards

Propiedades

IUPAC Name |

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBXSFGFOYLTM-NZEDGPFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030056 | |

| Record name | Petasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Petasin | |

CAS RN |

26577-85-5 | |

| Record name | (+)-Petasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26577-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026577855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0Q32J0QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)